molecular formula C16H14FNO3 B4033885 2-[(4-fluorophenyl)amino]-4-oxo-4-phenylbutanoic acid

2-[(4-fluorophenyl)amino]-4-oxo-4-phenylbutanoic acid

Cat. No.: B4033885
M. Wt: 287.28 g/mol
InChI Key: XDUQPIIEEWRWQW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-[(4-fluorophenyl)amino]-4-oxo-4-phenylbutanoic acid is a useful research compound. Its molecular formula is C16H14FNO3 and its molecular weight is 287.28 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 287.09577147 g/mol and the complexity rating of the compound is 361. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Stereoselective Synthesis

Research has focused on developing stereoselective synthesis methods for fluorinated amino acids, which are valuable in medicinal chemistry. For instance, the stereoselective synthesis of γ-fluorinated α-amino acids demonstrates the importance of these compounds in creating building blocks for further chemical synthesis, showing advancements in the manipulation of fluorinated compounds for creating enantiomerically enriched amino acids (Laue et al., 2000).

Enzyme Inhibitors

Another significant application is the development of enzyme inhibitors. For example, 4-Amino-2-(substituted methyl)-2-butenoic acids have been synthesized and tested as potential inhibitors of gamma-aminobutyric acid aminotransferase (GABA-T), showcasing the compound's relevance in exploring treatments for neurological disorders by modulating enzyme activity (Silverman et al., 1986).

Fluorescent Amino Acids

The field of chemical biology benefits from the synthesis of fluorescent amino acids, allowing for the non-invasive study of biological systems. These compounds serve as crucial tools for labeling peptides and proteins, facilitating the observation of molecular interactions within cells and organisms (Cheng et al., 2020).

Metal Complexes and Magnetic Properties

Research into metal complexes of 2-[(4-fluorophenyl)amino]-4-oxo-4-phenylbutanoic acid has expanded, with studies exploring the synthesis, thermal, and magnetic properties of these complexes. This research opens up potential applications in materials science and catalysis (Ferenc et al., 2017).

Antibacterial Agents

Furthermore, derivatives containing fluorine, such as 2,4-dichloro-5-fluorophenyl and 4-fluorophenyl groups, have been synthesized and evaluated as potential antibacterial agents. This research indicates the compound's utility in developing new treatments for bacterial infections, highlighting the compound's versatility and potential in pharmaceutical development (Holla et al., 2003).

Properties

IUPAC Name

2-(4-fluoroanilino)-4-oxo-4-phenylbutanoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H14FNO3/c17-12-6-8-13(9-7-12)18-14(16(20)21)10-15(19)11-4-2-1-3-5-11/h1-9,14,18H,10H2,(H,20,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XDUQPIIEEWRWQW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C(=O)CC(C(=O)O)NC2=CC=C(C=C2)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H14FNO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

287.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.